

A Comparative Spectral Analysis of 4-Bromophenethylamine and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethylamine hydrochloride

Cat. No.: B1342784

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative spectral analysis of 4-Bromophenethylamine and two of its prominent derivatives: 2,5-dimethoxy-4-bromophenethylamine (2C-B) and N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe). The objective is to offer a comprehensive spectroscopic resource, complete with experimental data and methodologies, to aid in the identification, characterization, and analysis of these compounds.

Introduction

4-Bromophenethylamine serves as a foundational structure for a range of psychoactive compounds. Its derivatives, such as 2C-B and 25B-NBOMe, exhibit potent serotonergic activity and are of significant interest in neuropharmacology and forensic science.^[1] Accurate and reliable analytical methods are crucial for the unambiguous identification of these substances. This guide focuses on a comparative analysis of their spectral properties using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectral Data

The following tables summarize the key spectral data obtained for 4-Bromophenethylamine, 2C-B, and 25B-NBOMe.

Table 1: ^1H NMR Spectral Data (CDCl_3 , δ in ppm)

Assignment	4-ne	2,5-dimethoxy-4-bromophenethylamine (2C-B)	N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
Ar-H	7.35-7.45 (m, 2H), 7.05-7.15 (m, 2H)	6.98 (s, 1H), 6.75 (s, 1H)	7.20-7.30 (m, 2H), 6.80-6.95 (m, 4H)
-OCH ₃	-	3.85 (s, 3H), 3.82 (s, 3H)	3.88 (s, 3H), 3.84 (s, 3H), 3.79 (s, 3H)
-CH ₂ -Ar	2.75-2.85 (t, 2H)	2.70-2.80 (t, 2H)	2.85-2.95 (m, 2H)
-CH ₂ -N	2.95-3.05 (t, 2H)	2.90-3.00 (t, 2H)	2.85-2.95 (m, 2H)
N-CH ₂ -Ar	-	-	3.80 (s, 2H)
-NH ₂ /-NH-	1.40 (br s, 2H)	1.55 (br s, 2H)	2.50 (br s, 1H)

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ^{13}C NMR Spectral Data (CDCl_3 , δ in ppm)

Assignment	4-Bromophenethylamine	2,5-dimethoxy-4-bromophenethylamine (2C-B)	N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
Ar-C (quaternary)	138.5, 131.5, 120.0	151.5, 150.0, 129.0, 112.0	152.0, 151.0, 130.5, 128.5, 121.0, 115.5, 112.5, 110.5
Ar-CH	130.5, 128.5	116.5, 114.0	129.0, 128.0, 120.5, 110.0
-OCH ₃	-	56.5, 56.0	56.8, 56.4, 55.3
-CH ₂ -Ar	38.0	35.5	35.0
-CH ₂ -N	42.5	41.0	49.5
N-CH ₂ -Ar	-	-	51.0

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[\[2\]](#)[\[3\]](#)

Table 3: FT-IR Spectral Data (cm⁻¹)

Vibrational Mode	4-Bromophenethylamine	2,5-dimethoxy-4-bromophenethylamine (2C-B)	N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
N-H stretch (amine)	3370, 3290 (two bands for primary amine)	3350, 3280 (two bands for primary amine)	~3300 (single band for secondary amine)
C-H stretch (aromatic)	3025	3010	3015
C-H stretch (aliphatic)	2930, 2855	2935, 2840	2940, 2835
C=C stretch (aromatic)	1590, 1490	1595, 1500	1600, 1495
N-H bend (amine)	1605	1610	1580
C-O stretch (aryl ether)	-	1210, 1040	1240, 1030
C-Br stretch	~650	~640	~630

Note: Peak positions are approximate. The presence of two N-H stretch bands for primary amines is a key distinguishing feature.[\[4\]](#)[\[5\]](#)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Ion	4-Bromophenethylamine (m/z)	2,5-dimethoxy-4-bromophenethylamine (2C-B) (m/z)	N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe) (m/z)
Molecular Ion [M] ⁺	200/202	260/262	380/382
[M - NH ₂] ⁺ or [M - R-NH] ⁺	184/186	244/246	-
[M - CH ₂ NH ₂] ⁺	170/172	-	-
Benzylidene Cation	104	164	259/261
Iminium Cation	30	30	150
Tropylium Ion	91	91	121 (base peak), 91

Note: The presence of bromine results in characteristic isotopic patterns (M and M+2 peaks of similar intensity). Fragmentation patterns can be complex and vary with instrument conditions.
[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and identify the different proton and carbon environments in the molecule.

Methodology:

- **Sample Preparation:** Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum using a standard pulse sequence (e.g., zg30).
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

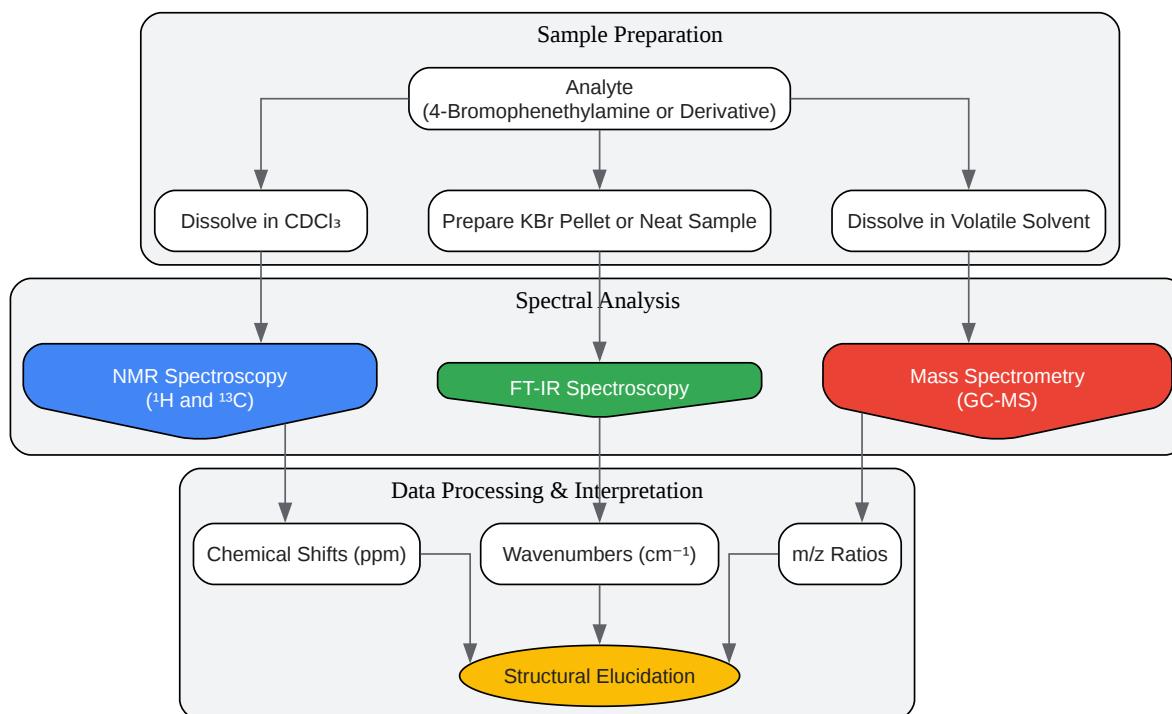
Methodology:

- Sample Preparation:

- Neat (for liquids): Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- KBr Pellet (for solids): Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
- Instrumentation: A Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the pure KBr pellet) to subtract atmospheric and instrumental interferences.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., N-H, C-H, C=C, C-O, C-Br).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation analysis.


Methodology:

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion. For GC-MS, dissolve the sample in a volatile solvent like methanol or dichloromethane.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph if applicable.
- GC-MS Parameters (if applicable):

- Column: A non-polar capillary column (e.g., DB-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the analyte.
- Injector Temperature: 250°C.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electron Ionization (EI).
 - Electron Energy: 70 eV.
 - Mass Range: Scan from a low m/z (e.g., 40) to a value greater than the expected molecular weight (e.g., 400).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides a "fingerprint" that can be used for structural elucidation and comparison with library spectra.[9]

Visualizations

The following diagrams illustrate the experimental workflow for the spectral analysis of these compounds.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 25B-NBOMe - Wikipedia [en.wikipedia.org]

- 2. Tris(4-bromophenyl)amine(4316-58-9) ^{13}C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Spectral Analysis of 4-Bromophenethylamine and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1342784#spectral-analysis-comparison-of-4-bromophenethylamine-and-its-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com